

Performance Validation of Neogen ELISA Kits: A Comparative Guide

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Compound of Interest

Compound Name: *Neogen*

Cat. No.: *B8528818*

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For researchers, scientists, and drug development professionals, selecting the right analytical tools is paramount to achieving accurate and reproducible results. Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of bioanalytical labs, and **Neogen** Corporation offers a wide portfolio of ELISA kits for the detection of various analytes, from food allergens and mycotoxins to hormones and drugs of abuse. This guide provides a comprehensive overview of the performance validation data for several key **Neogen** ELISA kits, offering a comparative analysis to aid in your selection process.

Data Presentation

The following tables summarize the quantitative performance data for various **Neogen** ELISA kits based on available validation reports and studies.

Table 1: Neogen Veratox® for Allergen ELISA Kits

Analyte	Kit Name	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Quantitative Range	Intra-assay CV (%)	Inter-assay CV (%)
Gluten (Gliadin)	Veratox® for Gliadin R5	Cereal: 2.16 ppm, Cooked Hamburger : 1.21 ppm, Bread: 0.63 ppm, Rice Flour: 1.23 ppm[1][2]	-	2.5 - 40 ppm[1]	4.32%[1]	3.85%[1]
Total Milk	Veratox® for Total Milk	< 1.0 ppm (NFDM scale)	-	2.5 - 25 ppm	6.1%	5.2%

CV: Coefficient of Variation; NFDM: Non-fat dry milk

Table 2: Neogen ELISA Kits for Drugs of Abuse

Analyte	Kit Name	Sample Type	Limit of Detection (LOD)	Precision (CV%)
Fentanyl	Neogen® Fentanyl ELISA Kit	Blood	0.25 ng/mL	<2.4%
Urine	0.5 ng/mL	<5.6%		
Benzodiazepines	Neogen® Benzodiazepine Kit (Clonazepam as target)	Blood	5.0 ng/mL	Excellent precision reported
Urine	10.0 ng/mL	Excellent precision reported		

Table 3: Neogen ELISA Kits for Hormones

Analyte	Kit Name	Sensitivity/LOD	Assay Range	Sample Type
Cortisol	Neogen® Cortisol ELISA Kit	0.04 ng/mL	0.04 - 10 ng/mL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Estradiol	Neogen® Estradiol ELISA Kit	0.02 ng/mL	0.02 - 2.0 ng/mL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Progesterone	Neogen® Progesterone ELISA Kit	0.4 ng/mL	0.4 - 40.0 ng/mL	Biological fluid
Testosterone	Neogen® Testosterone ELISA Kit	0.002 ng/mL	0.002 - 0.2 ng/mL	Biological fluid

Table 4: Neogen Veratox® for Mycotoxin ELISA Kits

Analyte	Kit Name	Limit of Detection (LOD)	Recovery	Cross-Reactivity
Aflatoxin	Veratox® for Aflatoxin	1.4 ppb	-	Detects B1, B2, G1, and G2
Deoxynivalenol (DON)	Reveal® Q+ for DON*	Corn: 0.014 ppm, Wheat: 0.037 ppm	90-104%	No cross-reactivity with other mycotoxins reported
Zearalenone	Veratox® for Zearalenone	-	-	Zearalenone: 100%, α -zearalenol: 73%, β -zearalenol: 23%, Zearalanone: 63%, α -zearalanol: 36%, β -zearalanol: 15%

*Note: Reveal® Q+ for DON is a lateral flow test, but its performance data is included for comparative purposes.

Experimental Protocols

Detailed methodologies for the validation of these kits are outlined in their respective validation reports and publications. The general principles for the two main types of ELISAs offered by **Neogen** are described below.

Sandwich ELISA (S-ELISA) - e.g., Veratox® for Allergens

The **Neogen** Veratox® allergen kits utilize a sandwich ELISA methodology.

- **Extraction:** The target protein is extracted from the sample using a buffered salt solution. For some matrices, a heated water bath is used to facilitate extraction.
- **Binding:** The extracted sample is added to microwells that are pre-coated with antibodies specific to the target allergen. The allergen, if present, binds to these capture antibodies.
- **Washing:** Unbound sample components are washed away.
- **Addition of Conjugate:** A second antibody, which is conjugated to an enzyme (like horseradish peroxidase - HRP), is added to the wells. This enzyme-labeled antibody binds to a different epitope on the captured allergen, forming a "sandwich".
- **Second Washing:** Unbound enzyme conjugate is washed away.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added. The enzyme on the bound conjugate catalyzes a reaction that produces a color change.
- **Detection:** The intensity of the color is measured using a microplate reader. The color intensity is directly proportional to the concentration of the target allergen in the sample.

Competitive Direct ELISA (CD-ELISA) - e.g., Neogen® Kits for Hormones, Drugs, and Mycotoxins

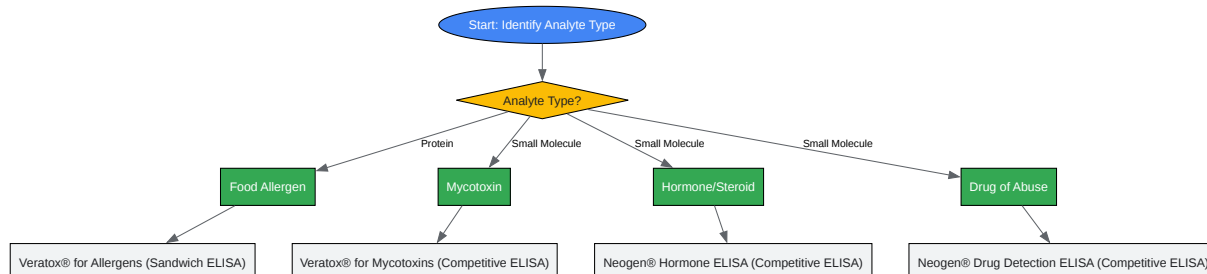
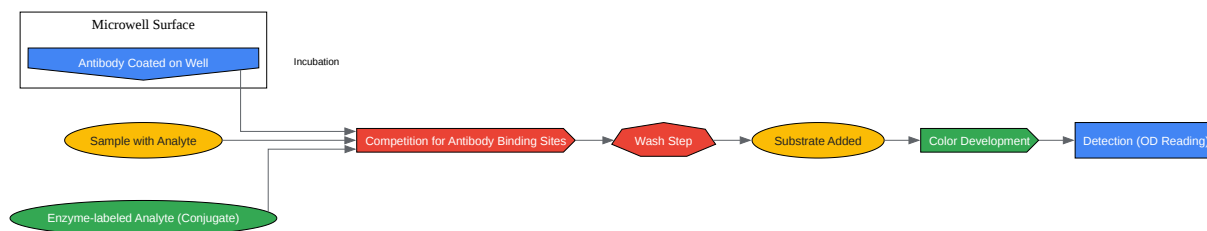
Neogen's ELISA kits for smaller molecules like hormones, drugs, and mycotoxins typically employ a competitive direct ELISA format.

- **Competition:** The sample and an enzyme-labeled version of the analyte (the conjugate) are added to microwells pre-coated with antibodies specific to the analyte. The analyte in the sample and the enzyme-labeled analyte compete for the limited number of antibody binding sites.
- **Incubation:** The plate is incubated to allow for binding.
- **Washing:** Unbound materials, including any unbound analyte from the sample and unbound enzyme conjugate, are washed away.

- **Substrate Addition:** A chromogenic substrate is added, which reacts with the bound enzyme conjugate to produce a color.
- **Detection:** The intensity of the color is measured using a microplate reader. In this format, the color intensity is inversely proportional to the concentration of the analyte in the sample. A darker color indicates a lower concentration of the analyte in the sample.

Mandatory Visualization

Caption: Workflow of a **Neogen** Sandwich ELISA (S-ELISA).



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